Deuterium Isotope Effect on Ion Suppression
A study by Wang et al. (2007) demonstrated that a deuterated carvedilol internal standard (carvedilol-d4) exhibited unexpected behavior in two specific lots of commercially supplied human plasma. The analyte-to-internal-standard peak area ratio changed due to differential ion suppression between carvedilol-S enantiomer and its deuterated internal standard, caused by a slight retention time shift (deuterium isotope effect) . This finding directly challenges the assumption that SIL internal standards always perfectly correct for matrix effects, and it quantifies a scenario where quantification accuracy can be compromised if not properly controlled.
| Evidence Dimension | Ion suppression (matrix effect) variation |
|---|---|
| Target Compound Data | Carvedilol-d4 (deuterated internal standard) showed a change in analyte-to-internal-standard peak area ratio in 2 out of 8 plasma lots. |
| Comparator Or Baseline | Unlabeled carvedilol analyte vs. carvedilol-d4 internal standard |
| Quantified Difference | Significant change in peak area ratio observed in 2 specific plasma lots due to differential ion suppression; matrix effect caused by retention time shift of ~0.1 min between analyte and SIL-IS. |
| Conditions | LC-MS/MS method for carvedilol enantiomers in human plasma; 8 lots of plasma evaluated. |
Why This Matters
This evidence is critical for method development and validation in bioequivalence or pharmacokinetic studies, as it identifies a specific lot-dependent matrix effect that must be mitigated to ensure accurate quantification using (R)-Carvedilol-d4.
- [1] Wang S, Cyronak M, Yang E. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. J Pharm Biomed Anal. 2007;43(2):701-707. View Source
